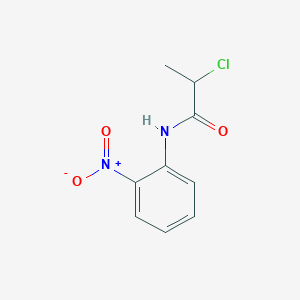

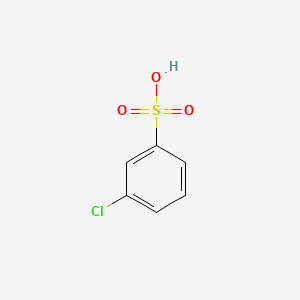

![molecular formula C12H14N2O3 B3034746 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione CAS No. 21754-26-7](/img/structure/B3034746.png)

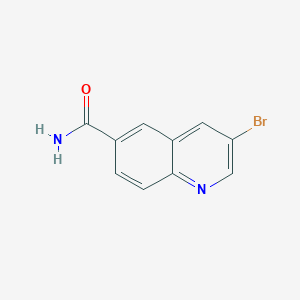

3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione

説明

The compound “3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the hydroxyphenyl group suggests that it may have some interesting chemical and biological properties .

Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring substituted at the 3-position with a hydroxyphenylmethyl group and at the 6-position with a methyl group. The 2,5-positions of the ring would be occupied by carbonyl (C=O) groups .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the hydroxyphenyl group could make it a potential candidate for reactions involving electrophilic aromatic substitution . The carbonyl groups might also undergo reactions typical for ketones, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the hydroxyphenyl and carbonyl groups could influence its solubility in different solvents .科学的研究の応用

- Cyclo(Ala-Tyr) is a naturally occurring cyclopeptide with potential biological activity. Researchers have explored its role as an anti-cancer agent, antimicrobial, or immunomodulator .

- Cyclopeptides containing heterocyclic skeletons, such as triazole, oxazole, thiazole, and tetrazole, have been synthesized using Cyclo(Ala-Tyr) as a building block .

- Click chemistry techniques have been employed to prepare small cyclic peptide analogues, including Cyclo(Ala-Tyr) .

Biological Activity and Drug Development

Peptide Chemistry and Synthesis

Click Chemistry and Strained Peptide Analogues

Enzymatic Synthesis and Ligase Reactions

作用機序

Target of Action

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .

Mode of Action

It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.

Biochemical Pathways

Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .

Pharmacokinetics

It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .

Result of Action

Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .

Action Environment

It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .

Safety and Hazards

特性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUNIDMQFPXVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

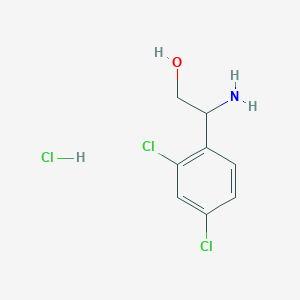

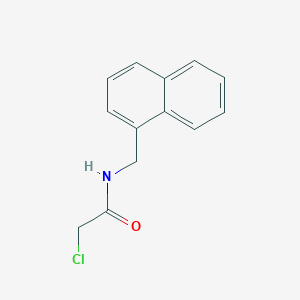

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

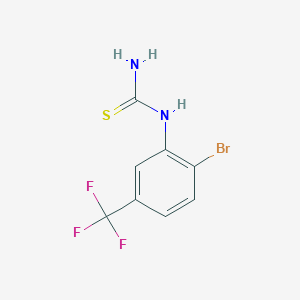

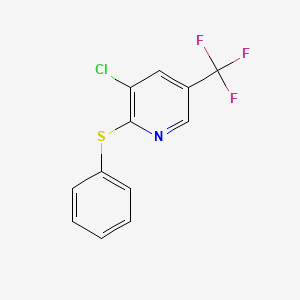

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)